A Technical Guide to the Chemical Properties and Applications of Boc-L-cyclobutylglycine
A Technical Guide to the Chemical Properties and Applications of Boc-L-cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-cyclobutylglycine ((S)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a cyclobutyl moiety offers unique conformational constraints and lipophilic character, which can enhance the metabolic stability, bioavailability, and potency of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-cyclobutylglycine, with a particular focus on its role in the development of novel therapeutics, such as PI3K inhibitors.
Core Chemical Properties
Boc-L-cyclobutylglycine is a white crystalline solid that is stable under standard room temperature conditions.[1] Its key physical and chemical properties are summarized in the table below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 155905-77-4 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |
| Molecular Weight | 229.27 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2][3] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C at 760 mmHg | [2][3] |
| pKa (Predicted) | 4.06 ± 0.10 | [3] |
| Storage Conditions | Sealed in a dry, cool, well-ventilated place. | [1][3] |
Synthesis and Characterization
General Synthesis Protocol
The most common method for the synthesis of Boc-L-cyclobutylglycine involves the N-protection of the parent amino acid, L-cyclobutylglycine, using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is a standard procedure for protecting the amino group, allowing for subsequent carboxyl group modifications, such as in peptide coupling reactions.[1][4][5]
Materials:
-
L-cyclobutylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))
-
Solvent system (e.g., 1:1 Dioxane/Water, Acetone/Water, or Tetrahydrofuran/Water)
-
5% aqueous Citric Acid or Potassium Hydrogen Sulfate solution
-
Ethyl Acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-cyclobutylglycine (1.0 eq) in the chosen solvent system.
-
Basification: Add the base (1.5-2.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture. The reaction is typically conducted at room temperature or initiated at 0°C and allowed to warm to room temperature.[5]
-
Reaction Monitoring: Stir the mixture for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): If a water-miscible organic solvent was used (e.g., dioxane, acetone), remove it under reduced pressure.
-
Extraction (By-product Removal): Wash the remaining aqueous solution with a non-polar organic solvent like pentane or diethyl ether to remove unreacted (Boc)₂O and the by-product, tert-butanol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold 5% citric acid or potassium hydrogen sulfate solution. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting product, often an oil or solid, can be purified further by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Boc-L-cyclobutylglycine as a white solid.[4]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of Boc-L-cyclobutylglycine.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of the tert-butyl group (a characteristic singlet around 1.4 ppm), the cyclobutyl protons, and the α-proton of the amino acid backbone.
-
¹³C NMR: Would show characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), as well as the carbons of the cyclobutyl ring and the α-carbon.[6][7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the molecular ion [M-H]⁻ would be approximately 228.12 Da.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the L-configured final product.
Stability and Reactivity
Boc-L-cyclobutylglycine is relatively stable under normal storage conditions.[1] The key to its reactivity lies in the tert-butoxycarbonyl (Boc) protecting group.
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group to many others used in multi-step synthesis.
-
Reactivity (Deprotection): The primary reactivity involves the acid-labile nature of the Boc group. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in dioxane, to liberate the free amine. This deprotection is a fundamental step in solid-phase peptide synthesis (SPPS).
Applications in Drug Discovery
The unique structural properties of Boc-L-cyclobutylglycine make it a valuable building block for drug development. Non-natural amino acids are frequently incorporated into peptide-based drugs to improve their pharmacokinetic profiles by increasing resistance to proteolytic degradation.
A notable application of Boc-L-cyclobutylglycine is as an intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[8][9] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Boc-L-cyclobutylglycine can be used to construct the core scaffolds of novel kinase inhibitors designed to specifically target this pathway.
The PI3K/Akt/mTOR Signaling Pathway
The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway and highlights the intervention point for inhibitors.
Safety Information
Standard laboratory safety precautions should be observed when handling Boc-L-cyclobutylglycine. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to avoid skin and eye contact.[1] While specific toxicity data is limited, compounds of this class are generally handled as potential irritants.
Conclusion
Boc-L-cyclobutylglycine is a specialized chemical reagent with significant value for the pharmaceutical and biotechnology industries. Its defined chemical properties, straightforward synthesis, and the unique structural features it imparts make it an important tool for the design and synthesis of advanced peptide therapeutics and small molecule inhibitors. A thorough understanding of its characteristics is essential for its effective application in the development of next-generation medicines targeting critical disease pathways like PI3K/Akt/mTOR.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Boc-L-Cyclobutylglycine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
